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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B1302945

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
bifunctional amine, 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No. 24715-90-0). Intended for
researchers, scientists, and professionals in drug development and chemical synthesis, this
document outlines predicted spectroscopic characteristics and provides standardized
experimental protocols for its analysis.

Molecular Structure and Properties

4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring a primary amine and a tertiary amine
integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites
for chemical modification, making it a valuable building block in medicinal chemistry and
materials science.

e Molecular Formula: CsH1sN2z[1]
e Molecular Weight: 142.24 g/mol [1]
e |UPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables
summarize the predicted spectroscopic values for 4-(Pyrrolidin-1-yl)butan-1-amine. These
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predictions are based on established spectroscopic principles and computational models.

'H NMR (Proton NMR) Spectroscopy

Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~2.70 Triplet 2H H-1 (-CHz2-NH-2)
~2.50 Broad Singlet 2H -NH:z
~2.45 Triplet 2H H-4 (-CH2-N(CHz2)2)
~2.35 Multiplet 4H H-a (Pyrrolidine)
~1.70 Multiplet 4H H-B (Pyrrolidine)
~1.55 Multiplet 2H H-2
~1.45 Multiplet 2H H-3

3C NMR (Carbon NMR) Spectroscopy

Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift (8) ppm

Assignment

~56.0 C-4 (-CH2-N(CHz2)z2)
~54.2 C-a (Pyrrolidine)
~42.0 C-1 (-CH2-NH2)
~30.0 C-2

~27.5 C-3

~23.4 C-B (Pyrrolidine)

Mass Spectrometry (MS)
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lonization Mode: Electrospray lonization (ESI+)

m/z (Mass/Charge Ratio)

Predicted Fragment

143.15 [M+H]* (Molecular lon)

125.14 [M+H - NHs]*

84.08 [CsH1oN]* (Pyrrolidinylmethyl cation)
71.07 [CaH9oN]* (Protonated Pyrrolidine)

Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

Wavenumber (cm—?)

Intensity

Assignment

3380 - 3250 Medium, Broad (doublet) N-H Stretch (Primary Amine)
2960 - 2800 Strong C-H Stretch (Aliphatic)

1650 - 1580 Medium N-H Bend (Scissoring)

1470 - 1440 Medium C-H Bend (Scissoring)

1150 - 1050 Medium-Strong C-N Stretch

Standardized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for liquid amine

samples like 4-(Pyrrolidin-1-yl)butan-1-amine.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyrrolidin-1-yl)butan-1-amine

in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR

tube.

« Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (& = 0.0 ppm).

© 2025 BenchChem. All rights reserved.

3/6

Tech Support


https://www.benchchem.com/product/b1302945?utm_src=pdf-body
https://www.benchchem.com/product/b1302945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer at room temperature. For tH NMR, a sufficient number of scans should be
acquired to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
seqguence should be used.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the analyte (1-10 pg/mL) in a suitable
solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote
protonation.

 Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

o Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or
through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass
range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion ([M+H]*) at m/z
143.15 is selected and subjected to collision-induced dissociation (CID).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol

e Sample Preparation: As 4-(Pyrrolidin-1-yl)butan-1-amine is a liquid, a neat sample is
prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or
KBr) to form a thin liquid film.

o Background Collection: Obtain a background spectrum of the clean, empty salt plates to
subtract atmospheric and instrumental interferences.

o Data Acquisition: Place the prepared sample in the spectrometer's sample holder and
acquire the IR spectrum, typically over the range of 4000 to 400 cm™1,
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o Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to
the functional groups present in the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of 4-(Pyrrolidin-1-yl)butan-1-amine.

Sample Preparation Data Acquisition Data Analysis & Reporting
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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